molecular formula C19H24N2S3 B12692642 Bis((4-propylthiophenyl)amino)methane-1-thione CAS No. 94438-15-0

Bis((4-propylthiophenyl)amino)methane-1-thione

Cat. No.: B12692642
CAS No.: 94438-15-0
M. Wt: 376.6 g/mol
InChI Key: VURSSQKERFGRJE-UHFFFAOYSA-N
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Description

Bis((4-propylthiophenyl)amino)methane-1-thione is an organosulfur compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((4-propylthiophenyl)amino)methane-1-thione typically involves the reaction of 4-propylthiophenylamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with another molecule of 4-propylthiophenylamine to form the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis((4-propylthiophenyl)amino)methane-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Bis((4-propylthiophenyl)amino)methane-1-thione has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism of action of Bis((4-propylthiophenyl)amino)methane-1-thione involves its interaction with various molecular targets. The compound’s thione group can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with similar chemical properties but less steric hindrance.

    Bis(4-methylphenyl)thiourea: Similar structure but with methyl groups instead of propyl groups.

    Bis(4-ethylphenyl)thiourea: Similar structure but with ethyl groups instead of propyl groups.

Uniqueness

Bis((4-propylthiophenyl)amino)methane-1-thione is unique due to the presence of the 4-propylthiophenyl groups, which provide increased steric bulk and potentially enhance its interactions with biological targets. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to other thiourea derivatives.

Properties

CAS No.

94438-15-0

Molecular Formula

C19H24N2S3

Molecular Weight

376.6 g/mol

IUPAC Name

1,3-bis(4-propylsulfanylphenyl)thiourea

InChI

InChI=1S/C19H24N2S3/c1-3-13-23-17-9-5-15(6-10-17)20-19(22)21-16-7-11-18(12-8-16)24-14-4-2/h5-12H,3-4,13-14H2,1-2H3,(H2,20,21,22)

InChI Key

VURSSQKERFGRJE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SCCC

Origin of Product

United States

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